Ethyl 3-(4-bromophenyl)-3-cyano-2-oxopropanoate
Overview
Description
Ethyl 3-(4-bromophenyl)-3-cyano-2-oxopropanoate is an organic compound with the molecular formula C12H10BrNO3. This compound is characterized by the presence of a cyano group, a bromophenyl group, and a ketopropionic acid ester moiety. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-bromophenyl)-3-cyano-2-oxopropanoate can be achieved through a Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as ethyl cyanoacetate, in the presence of a base catalyst like sodium ethoxide. The reaction is typically carried out in ethanol at reflux temperature for about 1 hour or at room temperature for 2-8 hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Industrial production methods also focus on minimizing the use of toxic solvents and reagents to ensure environmental safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-bromophenyl)-3-cyano-2-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4-bromophenyl)-3-cyano-2-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-bromophenyl)-3-cyano-2-oxopropanoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the bromophenyl group can participate in aromatic interactions. These interactions can influence the compound’s binding affinity and specificity towards certain enzymes or receptors, thereby modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-cyano-3-(4-methoxyphenyl)-2-oxopropanoate
- Ethyl 3-cyano-3-(4-fluorophenyl)-2-oxopropanoate
- Ethyl 3-(2-bromophenyl)-2-cyano-2-propenoate
Uniqueness
Ethyl 3-(4-bromophenyl)-3-cyano-2-oxopropanoate is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
ethyl 3-(4-bromophenyl)-3-cyano-2-oxopropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-12(16)11(15)10(7-14)8-3-5-9(13)6-4-8/h3-6,10H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPZOLIIUOAEFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(C#N)C1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001256860 | |
Record name | Ethyl 4-bromo-β-cyano-α-oxobenzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001256860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104997-51-5 | |
Record name | Ethyl 4-bromo-β-cyano-α-oxobenzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104997-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-bromo-β-cyano-α-oxobenzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001256860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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